![molecular formula C15H20N2O4 B2634346 N'-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide CAS No. 425628-04-2](/img/structure/B2634346.png)
N'-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide” is a chemical compound with the formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of “N’-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C12H17NO3/c1-9 (14)13-7-6-10-4-5-11 (15-2)12 (8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Physical And Chemical Properties Analysis
“N’-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide” has a molecular weight of 223.2683 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Biological Activity in Enzyme Inhibition
Research has shown that bromophenol derivatives with a cyclopropyl moiety, including compounds related to N'-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide, are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are targeted in the treatment of diseases like Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).
2. Analgesic and Anti-Inflammatory Properties
A study on derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, closely related to the chemical structure , demonstrated significant analgesic and anti-inflammatory effects. These findings suggest potential applications in pain management and inflammation control (Yusov et al., 2019).
3. Synthesis of Erythrinane Skeleton
Research involving compounds structurally similar to this compound has led to the synthesis of the erythrinane skeleton. This finding has implications in organic chemistry and drug development (Ishibashi et al., 1985).
4. Pharmaceutical Applications
Studies have explored the pharmaceutical potential of analogs of verapamil, which contain the 3,4-dimethoxyphenyl group, indicating a range of pharmacological activities including cardiac depressant and vasorelaxant effects (Dei et al., 1993).
5. Antiulcer Activities
Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride have demonstrated significant antiulcer activities. This suggests the potential of this compound and related compounds in gastrointestinal therapeutics (Hosokami et al., 1992).
properties
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-12-6-3-10(9-13(12)21-2)7-8-16-14(18)15(19)17-11-4-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBKBYZURIOKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)
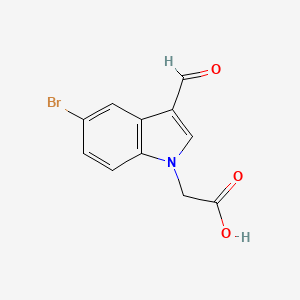
![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)
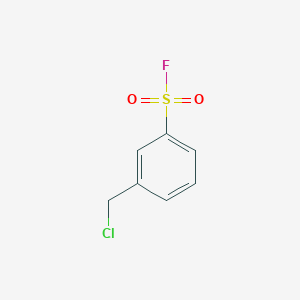
![2-(isobutylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634270.png)
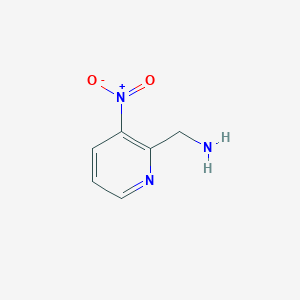
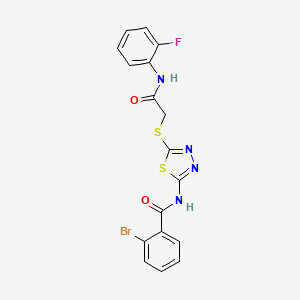
![N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2634275.png)
![3-[(3S,4R)-3-Cyano-4-phenylpyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2634276.png)
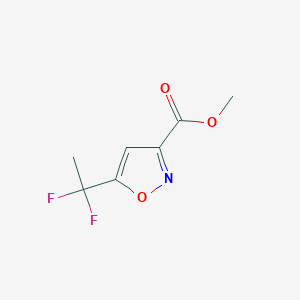

![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2634284.png)
![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)
